molecular formula C20H19N3O11S3 B035452 Reactive orange CAS No. 109603-48-7

Reactive orange

Cat. No.: B035452
CAS No.: 109603-48-7
M. Wt: 573.6 g/mol
InChI Key: NZIUUYVTBDHFPN-FCDQGJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate is a complex organic compound with a molecular formula of C20H19N3O11S3 and a molecular weight of 573.6 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

The synthesis of 2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate involves multiple steps, including diazotization, coupling, and sulfonation reactions. The process typically starts with the diazotization of 7-acetamido-1-hydroxy-3-sulfo-2-naphthylamine, followed by coupling with 4-aminobenzenesulfonic acid. The final step involves the sulfonation of the resulting compound with ethyl sulfate.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the sulfonyl and azo groups.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and azo groups play a crucial role in its binding affinity and specificity. The pathways involved often include oxidative and reductive processes that modify the compound’s structure and activity.

Comparison with Similar Compounds

Similar compounds include other sulfonated azo dyes and pigments. For example:

  • 6-(Acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-2-naphthalenesulfonic acid .
  • 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid .

Compared to these compounds, 2-((4-(7-Acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate is unique due to its specific structural features and the presence of both acetamido and sulfonyl groups, which enhance its reactivity and application potential.

Properties

CAS No.

109603-48-7

Molecular Formula

C20H19N3O11S3

Molecular Weight

573.6 g/mol

IUPAC Name

6-acetamido-4-hydroxy-3-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H19N3O11S3/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33)

InChI Key

NZIUUYVTBDHFPN-FCDQGJHFSA-N

SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(/C(=N\NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)/C2=O)S(=O)(=O)O

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O

Synonyms

2-((4-(7-acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate
reactive orange

Origin of Product

United States

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